4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride
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Overview
Description
4H-1-Benzopyran-4-one, 2-ethyl-7-methoxy-3-methyl-8-(4-morpholinylmethyl)-, hydrochloride is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step organic reactions. Common starting materials include substituted phenols and chromones. The synthesis may involve:
Alkylation: Introduction of ethyl and methyl groups.
Methoxylation: Introduction of methoxy groups.
Morpholinylmethylation: Introduction of morpholinylmethyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification: Using techniques like crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Hydrogenation of double bonds.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, alkanes.
Substitution products: Halogenated or nitrated benzopyrans.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like kinases.
Antioxidant Activity: Scavenging free radicals.
Medicine
Therapeutic Agents: Potential use in treating diseases like cancer, inflammation, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one derivatives often involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways like MAPK, PI3K/Akt.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Naturally occurring benzopyran derivatives with antioxidant properties.
Coumarins: Benzopyran derivatives with anticoagulant activity.
Uniqueness
Structural Modifications: The presence of ethyl, methoxy, and morpholinylmethyl groups may enhance specific biological activities.
Specificity: Unique binding affinities to molecular targets.
Properties
CAS No. |
67195-85-1 |
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Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-ethyl-7-methoxy-3-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-4-15-12(2)17(20)13-5-6-16(21-3)14(18(13)23-15)11-19-7-9-22-10-8-19;/h5-6H,4,7-11H2,1-3H3;1H |
InChI Key |
INMLBKCDGWTFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)C[NH+]3CCOCC3)C.[Cl-] |
Origin of Product |
United States |
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